2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene core, multiple nitrile groups, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile typically involves multi-step organic reactions The process begins with the preparation of the chlorophenoxy intermediate, followed by its coupling with a dimethylphenyl derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique properties may allow it to interact with specific biological targets, leading to therapeutic applications.
Industry: The compound could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-amino-4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25ClN4O |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-amino-4-[5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C28H25ClN4O/c1-17-11-18(2)24(12-19(17)14-34-21-9-7-20(29)8-10-21)26-23-6-4-3-5-22(23)25(13-30)27(33)28(26,15-31)16-32/h5,7-12,23,26H,3-4,6,14,33H2,1-2H3 |
InChI Key |
ANWPMWPXPFDRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC2=CC=C(C=C2)Cl)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N)C |
Origin of Product |
United States |
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